molecular formula C20H26N2O2 B5691294 N-[4-(dimethylamino)phenyl]-2-(4-isopropyl-3-methylphenoxy)acetamide

N-[4-(dimethylamino)phenyl]-2-(4-isopropyl-3-methylphenoxy)acetamide

Cat. No. B5691294
M. Wt: 326.4 g/mol
InChI Key: UPDSGCSYWKPKIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(dimethylamino)phenyl]-2-(4-isopropyl-3-methylphenoxy)acetamide, also known as DMAA, is a synthetic compound that has been widely used in scientific research. This compound has gained attention due to its potential applications in various fields, including pharmacology, biochemistry, and physiology.

Mechanism of Action

N-[4-(dimethylamino)phenyl]-2-(4-isopropyl-3-methylphenoxy)acetamide acts as a sympathomimetic agent, stimulating the release of norepinephrine and dopamine. This leads to increased heart rate, blood pressure, and metabolic rate. This compound also acts as a vasoconstrictor, narrowing blood vessels and increasing blood flow to the muscles.
Biochemical and Physiological Effects:
This compound has been shown to increase energy, focus, and alertness. It also increases muscle strength and endurance, making it a popular supplement among athletes. This compound has also been shown to increase fat metabolism, making it a potential weight loss supplement.

Advantages and Limitations for Lab Experiments

N-[4-(dimethylamino)phenyl]-2-(4-isopropyl-3-methylphenoxy)acetamide has several advantages for lab experiments, including its ability to increase energy and focus, making it easier to perform tasks that require concentration. This compound also increases muscle strength and endurance, making it useful for studying the effects of exercise on the body. However, this compound has limitations as well, including its potential to cause adverse effects such as increased heart rate and blood pressure.

Future Directions

There are several future directions for research on N-[4-(dimethylamino)phenyl]-2-(4-isopropyl-3-methylphenoxy)acetamide. One area of interest is its potential as a weight loss supplement. Another area of interest is its potential as a performance-enhancing drug. Additionally, more research is needed to determine the long-term effects of this compound on the body, particularly in terms of its effects on the cardiovascular system. Finally, more research is needed to determine the optimal dosage of this compound for various applications.

Synthesis Methods

N-[4-(dimethylamino)phenyl]-2-(4-isopropyl-3-methylphenoxy)acetamide is synthesized by the reaction of 4-isopropyl-3-methylphenol with N,N-dimethylformamide dimethyl acetal, followed by reaction with 4-dimethylaminobenzoyl chloride. The final product is obtained by reacting the intermediate with 2-(4-isopropyl-3-methylphenoxy)acetic acid.

Scientific Research Applications

N-[4-(dimethylamino)phenyl]-2-(4-isopropyl-3-methylphenoxy)acetamide has been widely used in scientific research due to its potential applications in various fields. In pharmacology, this compound has been studied for its potential as a bronchodilator and for its effects on blood pressure. In biochemistry, this compound has been used to study the effects of adrenergic agonists on cellular metabolism. In physiology, this compound has been studied for its potential as a performance-enhancing drug.

properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-(3-methyl-4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-14(2)19-11-10-18(12-15(19)3)24-13-20(23)21-16-6-8-17(9-7-16)22(4)5/h6-12,14H,13H2,1-5H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDSGCSYWKPKIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)N(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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